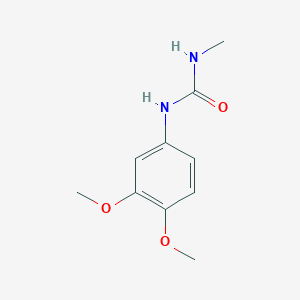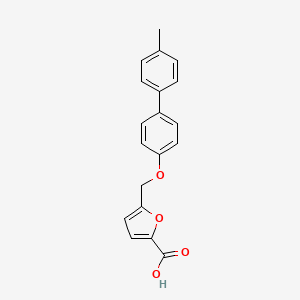![molecular formula C20H22N2O5S B7596036 [2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate inhibits glutamate transporters by binding to their substrate-binding site and preventing glutamate uptake. This leads to an increase in extracellular glutamate concentration, which can activate postsynaptic glutamate receptors and induce excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to induce epileptic seizures in animal models by increasing extracellular glutamate concentration. It has also been shown to exacerbate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inducing excitotoxicity. However, this compound has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the use of [2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate in scientific research. One direction is to investigate the role of glutamate transporters in drug addiction and withdrawal. Another direction is to develop more potent and selective inhibitors of glutamate transporters for therapeutic use in neurodegenerative diseases. Additionally, this compound can be used to study the effect of glutamate transporter inhibition on synaptic plasticity and learning and memory.
Méthodes De Synthèse
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate can be synthesized by reacting 2-(4-tert-butylanilino)-2-oxoethyl bromide with 2-(4-nitrophenyl)thioacetic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its extracellular concentration. This compound has been used to study the effect of glutamate transporter inhibition on synaptic transmission, neurodegenerative diseases, and drug addiction.
Propriétés
IUPAC Name |
[2-(4-tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-20(2,3)14-4-6-15(7-5-14)21-18(23)12-27-19(24)13-28-17-10-8-16(9-11-17)22(25)26/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFQAXEWZXDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)COC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

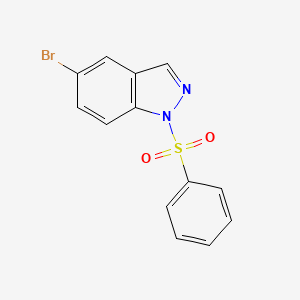
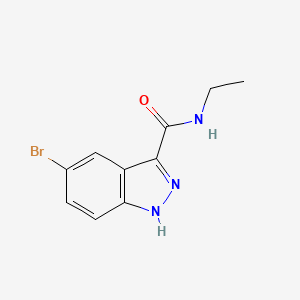
![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
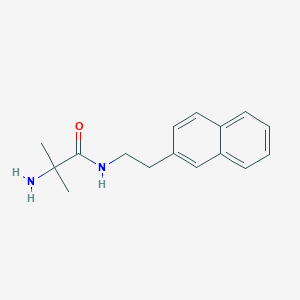
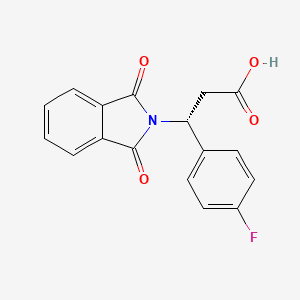
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
